Covalent Irreversible Binding vs. Reversible Forskolin: Fundamental Mechanistic Differentiation for Adenylyl Cyclase Inactivation
BrAcFsk is an alkylating agent that forms a covalent bond with the forskolin binding site on adenylyl cyclase, in contrast to forskolin which binds in a rapidly reversible manner. Pretreatment of intact human platelets with 10 µM BrAcFsk caused a 90% irreversible loss of [³H]forskolin binding sites that persisted after membrane washing, whereas forskolin pretreatment produced no sustained loss of binding capacity [1]. The covalent nature of BrAcFsk binding was confirmed by SDS-PAGE fluorography, which identified a 135,000 dalton labeled band that co-eluted with adenylyl cyclase catalytic activity on size-exclusion chromatography [2].
| Evidence Dimension | Irreversibility of binding to adenylyl cyclase forskolin binding site |
|---|---|
| Target Compound Data | 90% irreversible loss of [³H]forskolin binding sites after pretreatment with 10 µM BrAcFsk (persists after membrane washing) |
| Comparator Or Baseline | Forskolin: 0% irreversible loss (fully reversible binding; binding sites recover upon washout) |
| Quantified Difference | 90 percentage-point difference in irreversible binding site ablation |
| Conditions | Intact human platelets; 10 µM compound pretreatment; [³H]forskolin binding assay in washed membranes; Laurenza et al., 1990 [1] |
Why This Matters
For experimental protocols requiring permanent inactivation or labeling of adenylyl cyclase—such as target identification, active-site mapping, or long-duration functional silencing—only BrAcFsk provides covalent, wash-resistant modification; forskolin is unsuitable.
- [1] Laurenza A, Morris D, Seamon KB. Irreversible loss of [3H]forskolin binding sites in human platelets by alpha-haloacetyl analogs of forskolin. Mol Pharmacol. 1990 Jan;37(1):69-74. PMID: 2153911. View Source
- [2] Morris D, Laurenza A, Seamon KB. Interaction of 7-bromoacetyl-7-desacetylforskolin with adenylate cyclase. Fed Proc. 1986;45(6):1525. OSTI ID: 5234201. View Source
